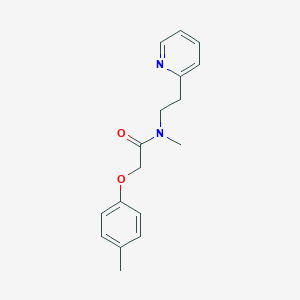
N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide, also known as MPPA, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. MPPA is a synthetic compound that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and cyclooxygenase-2. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of certain enzymes. In inflammatory cells, it has been shown to inhibit the production of inflammatory cytokines. In plants, it has been shown to inhibit the growth of weeds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide in lab experiments is its potential as a selective inhibitor of certain enzymes. This can help researchers study the role of these enzymes in various biological processes. However, one limitation is that the mechanism of action of N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide. One direction is to further study its potential as an anticancer agent. This can include studying its efficacy in different types of cancer and its potential use in combination with other anticancer agents. Another direction is to study its potential as an anti-inflammatory agent in different inflammatory diseases. Additionally, further research can be done to understand the mechanism of action of N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide and its potential use as a selective inhibitor of certain enzymes.
Métodos De Síntesis
N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide has been synthesized using different methods, including the reaction of 4-methylphenol with 2-chloroethylamine hydrochloride to form 2-(4-methylphenoxy)ethylamine. This intermediate is then reacted with 2-pyridinecarboxylic acid to form N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide. Another method involves the reaction of 2-(4-methylphenoxy)ethylamine with N-methylacetamide in the presence of a catalyst to form N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide.
Aplicaciones Científicas De Investigación
N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide has been studied for its potential use as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide has also been studied for its potential use as an anti-inflammatory agent. In agriculture, N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds in various crops. In environmental science, N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide has been studied for its potential use as a water treatment agent. It has been shown to remove pollutants from water.
Propiedades
Fórmula molecular |
C17H20N2O2 |
|---|---|
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C17H20N2O2/c1-14-6-8-16(9-7-14)21-13-17(20)19(2)12-10-15-5-3-4-11-18-15/h3-9,11H,10,12-13H2,1-2H3 |
Clave InChI |
RAKDXZONJQBIGU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N(C)CCC2=CC=CC=N2 |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)N(C)CCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
![1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247203.png)
![1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247205.png)
![N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247207.png)
![N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B247208.png)
![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247210.png)
![1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B247212.png)
![1-Benzyl-4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247214.png)

![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247217.png)

amino]propanamide](/img/structure/B247223.png)
amino]propanamide](/img/structure/B247224.png)
amino]propanamide](/img/structure/B247225.png)